molecular formula C18H19IN2O4S B11231000 N-(4-iodophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(4-iodophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11231000
M. Wt: 486.3 g/mol
InChI Key: MELQLDVYBXJHDO-UHFFFAOYSA-N
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Description

N-(4-IODOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms, and is substituted with an iodophenyl group, a methanesulfonyl group, and a carboxamide group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as an o-aminophenol derivative and a suitable electrophile.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the iodophenyl group and the benzoxazepine core.

    Methanesulfonylation: The methanesulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Carboxamidation: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

N-(4-IODOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-IODOPHENYL)-β-ALANINE: A compound with similar iodophenyl substitution but different core structure.

    N-CYCLOHEXYL-N’-(4-IODOPHENYL)UREA: Another iodophenyl-substituted compound with a different functional group.

Uniqueness

N-(4-IODOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzoxazepine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H19IN2O4S

Molecular Weight

486.3 g/mol

IUPAC Name

N-(4-iodophenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H19IN2O4S/c1-12-3-8-16-15(11-12)21(26(2,23)24)10-9-17(25-16)18(22)20-14-6-4-13(19)5-7-14/h3-8,11,17H,9-10H2,1-2H3,(H,20,22)

InChI Key

MELQLDVYBXJHDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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